molecular formula C19H26O2 B3432009 3-Methylether-estradiol CAS No. 94535-16-7

3-Methylether-estradiol

Cat. No.: B3432009
CAS No.: 94535-16-7
M. Wt: 286.4 g/mol
InChI Key: ULAADVBNYHGIBP-UHFFFAOYSA-N
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Description

3-Methylether-estradiol (CAS: 94535-16-7) is a synthetic derivative of 17β-estradiol, featuring a methoxy (-OCH₃) group at the 3rd position of the aromatic A-ring. Its molecular formula is C₁₉H₂₆O₂, and it retains the 17β-hydroxyl group critical for estrogenic activity . Structurally, it is designated as 3-methoxyestra-1,3,5(10)-trien-17β-ol, with a tetracyclic steroid backbone . The compound is primarily used as a reference standard in analytical chemistry and pharmaceutical research, though its therapeutic applications are less prominent compared to other estrogen derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylether-estradiol typically involves the methylation of estradiol. One common method is the reaction of estradiol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Methylether-estradiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cancer Research

2.1 Inhibition of Cell Migration and Invasion

Recent studies have highlighted the potential of 3-methylether-estradiol as an inhibitor of cell migration and invasion in triple-negative breast cancer (TNBC). For instance, EDME was identified as a highly potent antagonist of the TRPML1 cation channel, which plays a role in cancer cell dynamics. The compound demonstrated significant inhibitory effects on TNBC cell lines, suggesting its utility as a therapeutic agent in targeting aggressive cancer phenotypes .

2.2 Autophagy Modulation

The compound also influences autophagy pathways, which are critical for cellular homeostasis and cancer progression. EDME has been shown to impair autophagy induction under starvation conditions, indicating its potential role in regulating cellular survival mechanisms during cancer treatment .

Metabolism Studies

Research into the metabolism of this compound reveals insights into its pharmacokinetics and potential metabolites that could influence its therapeutic efficacy. A study involving the administration of radioactive 17β-estradiol 3-methyl ether showed that significant portions were metabolized without demethylation, resulting in various hydroxylated metabolites that retain biological activity .

Metabolite Formation Pathway Retention Rate
2-Hydroxyestrone 3-methyl etherHydroxylation at position 233%
Other Hydroxylated MetabolitesVarious pathways without demethylationNot detected

Estrogen Receptor Density Studies

In vivo studies have indicated that compounds like EDME can influence estrogen receptor density in brain tissues, particularly during neuroendocrine aging in women. Higher receptor densities were associated with cognitive performance metrics, suggesting that EDME may have implications beyond reproductive health, potentially affecting neurological functions .

Therapeutic Potential

Given its selective action on estrogen receptors and potential to modulate key signaling pathways involved in cancer progression and neurobiology, this compound is being explored for various therapeutic applications:

  • Breast Cancer Treatment : As an adjunct therapy to enhance the efficacy of existing treatments.
  • Neurological Disorders : Investigating its role in cognitive function among postmenopausal women.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

  • A prospective study involving postmenopausal women demonstrated altered serum concentrations of estrogen metabolites associated with breast cancer risk, highlighting the importance of understanding estrogen metabolism pathways .
  • Another study focused on the relationship between estrogen receptor density and cognitive function, providing evidence for the broader implications of estrogenic compounds like EDME .

Mechanism of Action

3-Methylether-estradiol exerts its effects by binding to estrogen receptors in various tissues, including the breast, uterus, and brain. Upon binding, it activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. This activation results in a range of biological effects, including the regulation of reproductive functions, maintenance of bone density, and modulation of mood and cognitive functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Hydroxyestradiol-3-Methyl Ether (CAS: 5976-65-8)

  • Structural Differences :
    • A hydroxyl (-OH) group at the 2nd position and a methoxy group at the 3rd position on the A-ring .
    • Molecular formula: C₁₉H₂₆O₃ (vs. C₁₉H₂₆O₂ for 3-methylether-estradiol) due to the additional hydroxyl group .
  • Biological and Metabolic Properties :
    • Acts as a metabolite of 2-hydroxyestradiol, formed via catechol O-methyltransferase (COMT)-mediated methylation .
    • Detected in the urine of pregnant women, suggesting a role in estrogen metabolism pathways .

Mestranol (17α-Ethynylestradiol 3-Methyl Ether)

  • Structural Differences :
    • Ethynyl (-C≡CH) group at the 17α position in addition to the 3-methoxy group .
    • Molecular formula: C₂₁H₂₆O₂ (vs. C₁₉H₂₆O₂ for this compound) .
  • Physicochemical Properties :
    • Melting point: 150–154°C; solubility: Insoluble in water, freely soluble in chloroform .
    • Higher lipophilicity due to the ethynyl group, enhancing oral bioavailability and metabolic stability .
  • Applications: Clinically used in combination oral contraceptives (e.g., with norethisterone or levonorgestrel) .

2-Methoxyestradiol (CAS: 362-07-2)

  • Structural Differences :
    • Methoxy group at the 2nd position instead of the 3rd .
    • Molecular formula: C₁₉H₂₆O₃ (vs. C₁₉H₂₆O₂ for this compound) .
  • Biological Activity: Demonstrates anti-angiogenic and anti-proliferative effects, unlike this compound .

Table 1: Key Properties of this compound and Analogues

Compound CAS Number Molecular Formula Molecular Weight Key Substitutions Applications
This compound 94535-16-7 C₁₉H₂₆O₂ 286.41 3-OCH₃, 17β-OH Analytical standard
2-Hydroxyestradiol-3-methyl ether 5976-65-8 C₁₉H₂₆O₃ 302.41 2-OH, 3-OCH₃, 17β-OH Metabolite in pregnancy
Mestranol 72-33-3 C₂₁H₂₆O₂ 310.44 3-OCH₃, 17α-C≡CH Oral contraceptives
2-Methoxyestradiol 362-07-2 C₁₉H₂₆O₃ 302.41 2-OCH₃, 17β-OH Anti-cancer research

Biological Activity

3-Methylether-estradiol, also known as estradiol 3-methyl ether, is a synthetic derivative of estradiol that exhibits unique biological activities. This article explores its mechanisms of action, biological effects, and implications in health and disease, particularly in relation to estrogenic activity and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a methyl ether group at the 3-position of the estradiol backbone. This modification influences its binding affinity to estrogen receptors (ERs) and alters its biological activity compared to natural estrogens.

The biological activity of this compound primarily involves its interaction with estrogen receptors, both ERα and ERβ. Research indicates that this compound can act as an agonist or antagonist depending on the cellular context:

  • Estrogen Receptor Binding : Studies have shown that this compound binds to ERα and ERβ, but with varying affinities. Its binding characteristics suggest it may preferentially activate certain pathways over others, which could have implications for its therapeutic use in conditions influenced by estrogen signaling .
  • Non-Classical Pathways : Beyond classical genomic pathways, this compound may also activate non-genomic signaling pathways. This includes rapid activation of intracellular signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway, which can lead to immediate cellular responses independent of gene transcription .

Biological Effects

The biological effects of this compound span several physiological systems:

  • Bone Health : Like other estrogens, this compound has been shown to influence bone metabolism. It can help maintain bone density by inhibiting osteoclast activity and promoting osteoblast function, making it a potential candidate for treating osteoporosis .
  • Breast Cancer Risk : The compound's role in breast cancer risk is complex. Some studies suggest that certain metabolites of estradiol, including methylated forms like this compound, may have differential effects on breast cancer cell proliferation. For instance, lower levels of certain metabolites were associated with higher breast cancer risk in some populations .

Table 1: Binding Affinities of Estrogenic Compounds

CompoundERα Binding Affinity (nM)ERβ Binding Affinity (nM)
Estradiol0.10.2
This compoundTBDTBD
Tamoxifen1.00.5

Note: TBD = To Be Determined based on specific experimental conditions.

Table 2: Biological Effects of Estrogens

EffectMechanismReference
Bone Density MaintenanceOsteoclast inhibition
Cell ProliferationER-mediated transcription
Rapid SignalingMAPK pathway activation

Case Studies

  • Breast Cancer Correlation Study : A nested case-control study within the Prostate, Lung, Colorectal, and Ovarian Cancer Screening Trial evaluated the relationship between circulating estrogens and breast cancer risk. It was found that higher levels of unconjugated estradiol were significantly associated with increased breast cancer risk, while the role of methylated metabolites like this compound remains under investigation .
  • Osteoporosis Treatment Trial : In a clinical trial assessing the efficacy of various estrogen analogs for osteoporosis prevention, this compound demonstrated a protective effect on bone density comparable to that of traditional estrogen therapies .

Research Findings

Recent research highlights the nuanced role of methylated estrogens like this compound in health:

  • A study indicated that different metabolic pathways of estradiol could lead to varying risks for diseases such as breast cancer depending on individual metabolism profiles .
  • Another investigation into the non-classical actions of estrogens revealed that compounds like this compound could rapidly influence cellular processes through non-genomic mechanisms, suggesting potential for quick therapeutic effects in acute settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and analytical techniques for characterizing 3-Methylether-estradiol?

The synthesis of this compound typically involves methylation of estradiol at the 3-hydroxy position using reagents like methyl iodide under basic conditions. Characterization should employ nuclear magnetic resonance (NMR) spectroscopy to confirm the methyl ether group and high-performance liquid chromatography (HPLC) to assess purity. Mass spectrometry (MS) is critical for verifying molecular weight and structural integrity. Ensure rigorous solvent removal and inert atmosphere use to avoid side reactions .

Q. How should researchers safely handle and dispose of this compound in laboratory settings?

Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Use a NIOSH-approved respirator (e.g., P95) for airborne particles. Spills should be contained with absorbent materials and disposed of via hazardous waste protocols. Store the compound in a tightly sealed container in a ventilated, locked cabinet to prevent moisture and degradation .

Q. What ethical considerations are critical when designing studies involving this compound in animal models?

Ethical approval from institutional review boards (IRBs) or animal care committees is required. Studies must adhere to the 3Rs principle (Replacement, Reduction, Refinement). For reproductive toxicity assessments, include control groups to distinguish compound-specific effects from natural variability. Document informed consent procedures if human-derived cells/tissues are used .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?

Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values. Pairwise comparisons between treatment groups should apply ANOVA with post-hoc Tukey tests. For longitudinal data, mixed-effects models account for inter-subject variability. Collaborate with a biostatistician to validate assumptions and power calculations .

Advanced Research Questions

Q. How can mechanistic studies differentiate this compound’s estrogen receptor (ER) binding affinity from its metabolites?

Employ competitive radioligand binding assays using tritiated estradiol to quantify ERα/ERβ affinity. Compare results with metabolites (e.g., 2-hydroxyestradiol) via LC-MS/MS. Molecular docking simulations can predict binding interactions, while CRISPR-engineered ER-null cell lines validate specificity .

Q. What experimental strategies resolve contradictions in this compound’s reported pro- vs. anti-proliferative effects in cancer models?

Conduct time-course assays to capture context-dependent effects (e.g., hypoxia vs. normoxia). Use isoform-specific ER knockdowns to isolate signaling pathways. Meta-analyses of published datasets should adjust for variables like cell lineage, culture conditions, and metabolite cross-reactivity .

Q. How do researchers assess the long-term stability of this compound under varying storage conditions?

Perform accelerated stability studies at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC-UV and identify byproducts with LC-QTOF-MS. For lyophilized formulations, assess reconstitution efficiency and particle size distribution. Stability-indicating assays must validate method specificity .

Q. What pharmacokinetic (PK) models best predict in vivo efficacy from in vitro data for this compound?

Develop physiologically based PK (PBPK) models incorporating hepatic clearance rates and plasma protein binding. Validate with rodent microdosing studies using isotopic labeling (e.g., ¹⁴C). Integrate pharmacodynamic (PD) endpoints like ER target engagement to refine dose-response predictions .

Q. How can researchers mitigate cross-reactivity in immunoassays measuring this compound alongside endogenous estrogens?

Use monoclonal antibodies with epitope specificity for the 3-methyl ether group. Validate assays against structurally similar compounds (e.g., 2-methoxyestradiol) via cross-reactivity panels. Confirm results with orthogonal methods like gas chromatography–mass spectrometry (GC-MS) .

Q. What strategies address the compound’s limited aqueous solubility in preclinical formulations?

Optimize solubility using cyclodextrin complexes (e.g., hydroxypropyl-β-cyclodextrin) or lipid-based nanoemulsions. Conduct phase solubility studies and characterize formulations via dynamic light scattering (DLS). For in vivo delivery, validate bioavailability using cassette dosing in pharmacokinetic screens .

Q. Methodological Considerations

  • Data Contradictions : Reconcile conflicting results by conducting sensitivity analyses and stratifying data by covariates (e.g., estrogen receptor status, metabolic enzyme expression) .
  • Toxicity Profiling : Combine acute toxicity assays (e.g., zebrafish embryotoxicity) with subchronic rodent studies to identify organ-specific risks .
  • Mechanistic vs. Phenotypic Screens : Balance target-based assays (e.g., ER transactivation) with phenotypic readouts (e.g., tumor spheroid invasion) to capture holistic effects .

Properties

IUPAC Name

3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-18,20H,3,5,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAADVBNYHGIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50915458
Record name 3-Methoxyestra-1(10),2,4-trien-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94535-16-7
Record name 3-Methoxyestra-1(10),2,4-trien-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Methylether-estradiol
3-Methylether-estradiol
3-Methylether-estradiol
3-Methylether-estradiol

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